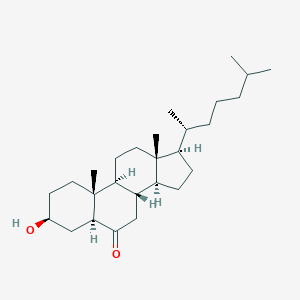
6-Ketocholestanol
Overview
Description
5alpha-CHOLESTAN-3beta-OL-6-ONE is a steroidal compound derived from cholesterol. It is a cholestanoid, which means it is structurally related to cholesterol. This compound is known for its role in lipid analysis and its presence in various biological processes.
Mechanism of Action
Target of Action
6-Ketocholestanol, also known as 6-Keto Cholestanol, is a derivative of cholesterol produced by the oxidation of the 6-hydroxyl group of cholesterol . It primarily targets enzymes responsible for generating reactive oxygen species .
Mode of Action
This compound interacts with its targets by functioning as an antioxidant, neutralizing reactive oxygen species . It also impedes the function of enzymes that generate reactive oxygen species .
Biochemical Pathways
This compound affects the lipogenic pathway. It suppresses lipid accumulation by decreasing the expression of the FASN gene through SREBP-dependent regulation in HepG2 cells . This suggests that oxidation of carbon-6 in the B-ring may play an important role in the reduction of FASN expression .
Pharmacokinetics
It is known that the compound increases the membrane dipole potential .
Result of Action
The action of this compound results in a significant reduction in intracellular triacylglycerol (TAG) levels through the down-regulation of lipogenic genes, including FASN . This leads to a decrease in lipid accumulation .
Action Environment
The action of this compound is influenced by the environment of the cell membrane. It increases the membrane dipole potential, which can affect the function of various natural and reconstituted membrane systems . The recoupling effect of this compound disappears within a few minutes after its addition and cannot be observed at all at high concentrations .
Biochemical Analysis
Biochemical Properties
6-Ketocholestanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that this compound suppresses lipid accumulation by decreasing Fatty Acid Synthase (FASN) gene expression through Sterol Regulatory Element-Binding Proteins (SREBP)-dependent regulation in HepG2 cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In HepG2 cells, treatment with this compound significantly reduced intracellular triacylglycerol (TAG) levels through down-regulation of lipogenic genes including FASN . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. It significantly suppresses FASN gene promoter activities, an action that is completely diminished when mutations are present in the SREBP promoter site . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown to alter the dynamics of water molecules within the lipid bilayer interface . It also impacts the osmotically induced trans-membrane water flow . These changes reflect the product’s stability, degradation, and long-term effects on cellular function observed in in vitro studies .
Metabolic Pathways
This compound is involved in the lipogenic metabolic pathway, particularly influencing the expression of the FASN gene
Transport and Distribution
It is known to impact the membrane dipole potential, suggesting a role in membrane dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
5alpha-CHOLESTAN-3beta-OL-6-ONE can be synthesized from cholesterol through a series of chemical reactions. One common method involves the reduction of cholesterol to 5alpha-cholestan-3beta-ol, followed by oxidation to introduce the ketone group at the 6th position .
Industrial Production Methods
Industrial production of 5alpha-CHOLESTAN-3beta-OL-6-ONE typically involves the extraction of cholesterol from animal fats, followed by chemical modification to achieve the desired structure. The process includes steps such as ketone formation and hydroxylation .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5alpha-CHOLESTAN-3beta-OL-6-ONE can undergo oxidation reactions to form various oxysterols.
Reduction: It can be reduced to form different hydroxylated derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl and ketone groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Chloroform, ethanol, and other organic solvents.
Major Products Formed
Oxidation: Formation of 5alpha-cholestane-3beta,5alpha,6beta-triol.
Reduction: Formation of 5alpha-cholestan-3beta-ol.
Substitution: Formation of various substituted cholestanol derivatives.
Scientific Research Applications
5alpha-CHOLESTAN-3beta-OL-6-ONE is used extensively in scientific research:
Chemistry: As a standard in lipid analysis using high-performance liquid chromatography (HPLC).
Biology: Studying the role of cholesterol derivatives in biological membranes.
Medicine: Investigating its effects on gallstone formation and its potential therapeutic applications.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5alpha-CHOLESTAN-3beta-OL: A closely related compound with similar structural features but lacking the ketone group at the 6th position.
5beta-CHOLESTAN-3alpha-OL-6-ONE: Another cholestanoid with a different stereochemistry at the 5th and 3rd positions.
Uniqueness
5alpha-CHOLESTAN-3beta-OL-6-ONE is unique due to its specific structural configuration, which includes a ketone group at the 6th position. This structural feature imparts distinct chemical reactivity and biological activity compared to other cholestanoids .
Properties
IUPAC Name |
(3S,5S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMQKOQOLPGBBE-ZNCJEFCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175-06-0 | |
| Record name | 6-Ketocholestanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1175-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ketocholestanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001175060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-oxocholestanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-KETOCHOLESTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V12D4A742 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 6-Ketocholestanol primarily interacts with biological membranes, influencing their biophysical properties. This interaction stems from its ability to modify the membrane dipole potential (Ψd) [, , , , , , , , , , ]. Specifically, this compound increases Ψd [, , , , ], which affects the interaction of charged molecules and peptides with the membrane [, , , , , , , , , , ].
ANone: this compound (also known as 5α-Cholestan-3β-ol-6-one) has the following characteristics:
- Spectroscopic Data: Detailed spectroscopic data can be found in publications focusing on its synthesis and characterization. For example, researchers have utilized GC-MS and 13C NMR to verify the enrichment of heavy oxygen-labeled this compound [].
ANone: While specific data on material compatibility is limited in the provided literature, this compound's behavior in various model systems offers insights:
- Lipid Membranes: this compound readily incorporates into lipid bilayers, influencing membrane fluidity, dipole potential, and interactions with other molecules [, , , , , , , , , , , ].
- Stability in Formulations: One study investigated this compound's ability to enhance skin permeation of 5-aminolevulinic acid using different formulations. While not the focus, the study mentioned the stability of the formulations themselves over time []. This suggests that this compound can be incorporated into various formulations, but further research is needed to fully characterize its stability within these formulations.
ANone: The provided literature does not highlight any catalytic properties or applications of this compound. Its primary role, as highlighted in the research, is modulating membrane properties, making it a valuable tool for studying membrane biophysics and related processes.
ANone: Understanding the SAR of this compound is crucial for comprehending its mechanism of action and designing more potent and selective analogs.
- Key Structural Features: The ketone group at the 6-position of the steroid nucleus plays a crucial role in its ability to modify the membrane dipole potential [, , , , ].
- Comparison with Cholesterol: Replacing the hydroxyl group of cholesterol with a keto group at the 6 position results in significant differences in their interactions with membranes and effects on dipole potential [, , ]. This highlights the importance of the keto group in this compound's activity.
ANone: While the provided research doesn't provide detailed information on the stability of this compound in various conditions, it's important to note:
- Formulation Strategies: Researchers have successfully incorporated this compound into liposomal formulations and creams for transdermal delivery [, ]. These studies highlight the potential for formulating this compound to enhance drug delivery, but further research is needed to optimize these formulations and assess long-term stability.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


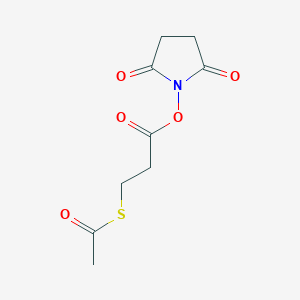
![(2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B14146.png)
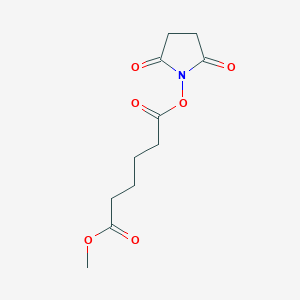
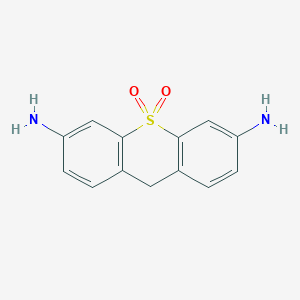
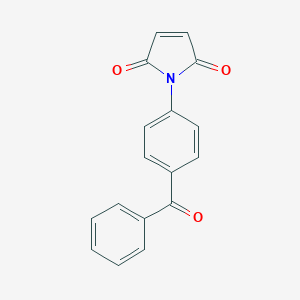

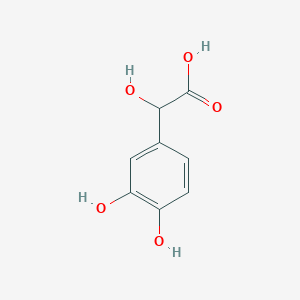
![1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]](/img/structure/B14162.png)
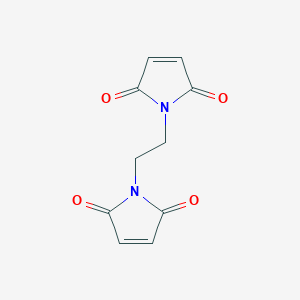
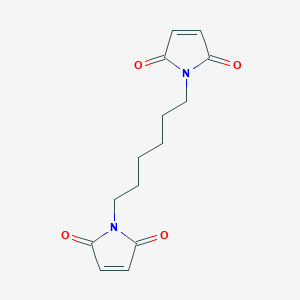
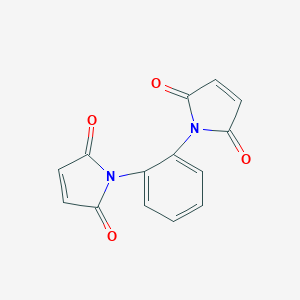

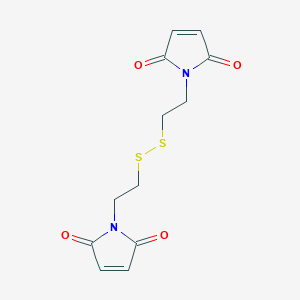
![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B14172.png)
